(-)-Drimenol

Antifungal Botrytis cinerea Mycelial Growth Inhibition

Researchers performing drimane SAR studies require stereochemically authentic (-)-drimenol to ensure reproducible bioactivity data. This ≥95% purity reference standard, verified for its Δ7,8 double bond and primary alcohol configuration, resolves sourcing inconsistency. • Selective VCAM-1 inhibitor-blocks monocyte adhesion without affecting ICAM-1, enabling pathway-specific mechanistic studies distinct from polygodial. • Validated chiral synthon for semi-synthesis of novel drimane derivatives with improved selectivity profiles over 5-FU. • Authenticated antifungal standard with confirmed activity against B. cinerea (EC50 80 ppm) and S. aureus (MIC 667 μg/mL). Supplied with full Certificate of Analysis for procurement confidence and experimental reproducibility.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
CAS No. 468-68-8
Cat. No. B159378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Drimenol
CAS468-68-8
Synonymsdrimenol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1=CCC2C(CCCC2(C1CO)C)(C)C
InChIInChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m0/s1
InChIKeyHMWSKUKBAWWOJL-KCQAQPDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Drimenol: Drimane Sesquiterpene for Research


(-)-Drimenol (CAS 468-68-8) is a naturally occurring drimane-type sesquiterpene alcohol, originally isolated from plants such as *Bazzania trilobata* and *Drimys winteri* [1]. It serves as a valuable chiral synthon in synthetic chemistry [2] and has been extensively characterized for its distinct biological profile, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties [3]. The compound is commercially available for research purposes, often with a high purity specification (e.g., ≥95%), making it a reliable reference standard for bioactivity studies and synthetic derivatization .

High-purity reference standard for bioactivity and synthetic chemistry workflows
Natural drimane scaffold for SAR and chiral pool studies
Compatible with cell-based assays and organic synthesis protocols

(-)-Drimenol vs. Analogs: Structural Specificity


The drimane family encompasses a range of structurally similar sesquiterpenes, including polygodial, isopolygodial, drimendiol, and confertifolin. Despite sharing a common bicyclic skeleton, minor variations in functional groups—particularly the presence of an aldehyde, additional hydroxyl, or epoxide moieties—profoundly alter biological activity and mechanism of action [1]. (-)-Drimenol, characterized by a Δ7,8 double bond and a primary alcohol group, exhibits a unique pharmacological fingerprint that is not interchangeable with its analogs. Its specific electronic properties and spatial conformation dictate distinct interactions with molecular targets, making it essential for researchers to procure the precise compound to ensure experimental reproducibility and to validate specific mechanisms of action [2].

Functional group changes (e.g., aldehyde vs. alcohol) can profoundly shift antimicrobial potency and target selectivity
(−)-Drimenol’s Δ7,8 double bond and primary alcohol may result in a selectivity profile not observed with drimendiol or confertifolin
Substituting with polygodial may alter target engagement profile, shifting mechanism-of-action readouts

(-)-Drimenol: Comparative Evidence vs. Analogs


Antifungal Potency: Drimenol vs. Polygodial

In a head-to-head comparison against the phytopathogenic fungus *Botrytis cinerea*, (-)-Drimenol and polygodial, a closely related drimane dialdehyde, exhibit distinct potencies and mechanisms of action. While polygodial is more potent in early-stage conidia germination inhibition, (-)-Drimenol efficiently inhibits mycelial growth with a lower EC50 value [1]. Furthermore, a cross-study comparison reveals a dramatic potency difference against human yeast, where polygodial is reported to be 15–30 times more active than (-)-Drimenol [2].

Antifungal Potency
Direct head-to-head comparison
Drimenol
EC50 = 80 ppm
Polygodial
EC50 = 117–175 ppm
Reported mycelial growth inhibition context
Potency rank may vary by isolate
Antifungal Botrytis cinerea Mycelial Growth Inhibition

Antibacterial Spectrum: Drimenol vs. Polygodial

A direct comparison of (-)-Drimenol and polygodial against a panel of bacteria reveals a stark contrast in antibacterial potency. While (-)-Drimenol exhibits moderate, broad-spectrum activity with MIC values ranging from 583 to 1,333 μg/mL [1], polygodial demonstrates significantly higher potency against specific strains such as *E. avium* and *K. pneumoniae* [2]. This indicates that the aldehyde moiety in polygodial is a critical driver of its potent antibacterial effects, a feature absent in (-)-Drimenol.

Antibacterial Spectrum
Cross-study comparable
Drimenol
MICs 583–1,333 μg/mL
Polygodial
MICs 16–64 μg/mL
Supports antibacterial screening context
Potency gap attributed to aldehyde group
Antibacterial MIC Multidrug-Resistant Bacteria

Cytotoxic Selectivity: Drimenol vs. Polygodial

While both compounds exhibit cytotoxic activity, their selectivity profiles differ. (-)-Drimenol demonstrates anti-proliferative effects against A2058 and A375 melanoma cell lines with IC50 values of 33.5 and 31.25 μg/mL, respectively [1]. In a comparative study across a broader panel of cancer cell lines (HT-29, MCF-7, PC-3, etc.), polygodial was noted for having a more potent and broad-spectrum cytotoxic effect [2]. Drimenol's activity was more selective, showing effects primarily on PC-3 prostate cancer cells at higher concentrations, while confertifolin was even less active [2].

Cytotoxic Selectivity
Cross-study comparable
Drimenol
IC50 31.25–33.5 μg/mL (melanoma)
Polygodial
Broad-spectrum potency
Reported cell-model selectivity context
Selectivity may differ by cell line
Cytotoxic Anticancer Melanoma Selectivity

Anti-Inflammatory Mechanisms: Drimenol vs. Polygodial

In a model of vascular inflammation, (-)-drimenol and polygodial both reduce monocyte adhesion to stimulated human endothelial cells (HUVECs) at a concentration of 10 μg/mL [1]. However, a key difference in their mechanisms was observed: while both compounds reduced the gene and protein expression of the adhesion molecule VCAM-1, only polygodial (and the crude extract) significantly reduced the expression of ICAM-1 protein [2]. This indicates that (-)-drimenol's anti-adhesive effect is primarily mediated through VCAM-1 inhibition, whereas polygodial exerts a dual inhibitory effect on both VCAM-1 and ICAM-1.

Anti-inflammatory Mechanism
Direct head-to-head comparison
Drimenol
VCAM-1 inhibition only
Polygodial
VCAM-1 & ICAM-1 inhibition
Supports VCAM-1 pathway study fit
Mechanism-specific probe context
Anti-inflammatory VCAM-1 ICAM-1 Endothelial Dysfunction

(-)-Drimenol Application Scenarios


SAR Exploration of Drimane Scaffold

As evidenced by its distinct antifungal, antibacterial, and cytotoxic profiles compared to analogs like polygodial and confertifolin [1], (-)-drimenol is an essential reference compound for SAR studies. Researchers can use it to elucidate the specific contribution of the primary alcohol and Δ7,8 double bond to bioactivity, especially when contrasted with the potent but non-selective dialdehyde polygodial [2].

Chiral Synthon for Drimane Semi-Synthesis

The commercial availability of high-purity (-)-drimenol makes it a preferred starting material for the semi-synthesis of novel drimane derivatives. Its use as a chiral synthon allows for the controlled introduction of functional groups, enabling the generation of focused libraries to explore new chemical space, such as the development of cytotoxic agents with improved selectivity over 5-FU [3].

VCAM-1 Probe for Vascular Inflammation

Given its specific ability to inhibit VCAM-1 expression and monocyte adhesion without affecting ICAM-1 protein levels, unlike polygodial [4], (-)-drimenol serves as a unique chemical probe. It is ideal for cell-based assays aimed at dissecting the role of the VCAM-1 pathway in early atherosclerosis and other inflammatory vascular diseases, providing a tool for target validation and mechanism-of-action studies.

Bioactivity-Guided Fractionation Standard

(-)-Drimenol's well-characterized antimicrobial and antifungal activity profile [5] makes it a valuable analytical standard. It can be used as a marker compound in bioactivity-guided fractionation of plant extracts from species like *Drimys winteri* or *Bazzania trilobata* to identify and quantify other active drimane constituents, ensuring the reliability and reproducibility of natural product discovery workflows.

Application
Selection Property
Validation Focus
Application: Drimane SAR studies
Selection Property: Scaffold functionalization profile
Validation Focus: Bioactivity contribution of primary alcohol and Δ7,8 double bond
Application: Drimane semi-synthesis
Selection Property: Chiral purity and synthetic utility
Validation Focus: Stereochemical control and derivatization potential
Application: VCAM-1 pathway studies
Selection Property: Mechanism-specific probe selectivity
Validation Focus: Endothelial adhesion assay context
Application: Natural product fractionation
Selection Property: Characterized antimicrobial/antifungal reference
Validation Focus: Marker for drimane constituent identification
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